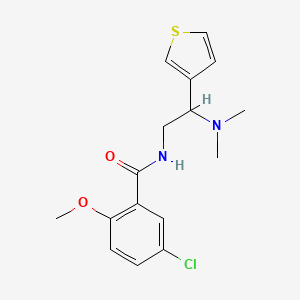
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Corrosion Inhibition 5-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide derivatives have been studied for their corrosion inhibition properties. In one study, methoxy-substituted phenylthienyl benzamidines, which share structural similarities with the compound , were investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds showed high inhibition efficiency, with one derivative reaching 95% effectiveness at a certain concentration. The adsorption of these derivatives on carbon steel surfaces was spontaneous and followed the Langmuir adsorption isotherm model, suggesting potential applications in protecting metals from corrosion in acidic environments (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Antimicrobial Activity Derivatives of this compound have been synthesized and tested for antimicrobial properties. Specifically, 5-(alkylidene)thiophen-2(5H)-ones, prepared from 2-acyl-5-methoxythiophenes, demonstrated capacity to reduce biofilm formation by marine bacteria. This suggests their potential application as new antimicrobial agents, particularly in combating biofilm-associated infections and marine biofouling (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Pharmacological Effects Research on derivatives structurally related to this compound has explored their pharmacological effects. One study on 4-thiazolidinone derivatives highlighted their role as agonists of benzodiazepine receptors, showing significant anticonvulsant activity without impairing learning and memory. This indicates their potential utility in developing new treatments for epilepsy and related neurological conditions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)14(11-6-7-22-10-11)9-18-16(20)13-8-12(17)4-5-15(13)21-3/h4-8,10,14H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMSAMWCUSYXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

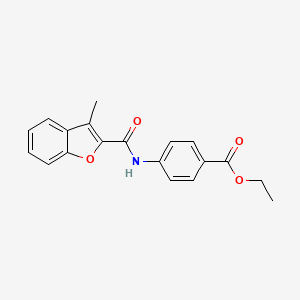
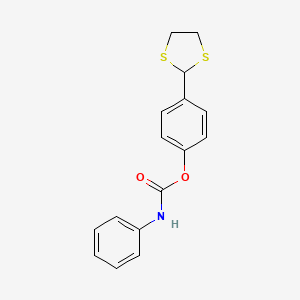
![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)
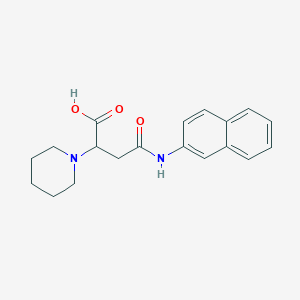
![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)
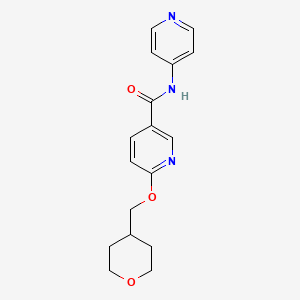
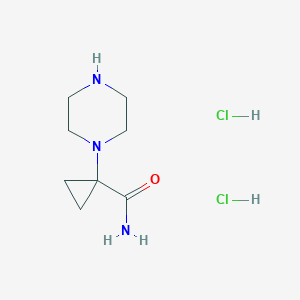
![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)
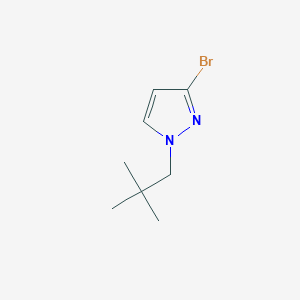
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)
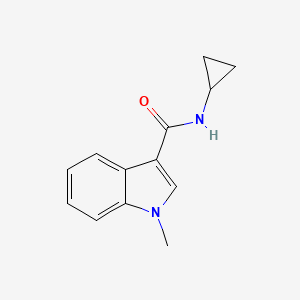
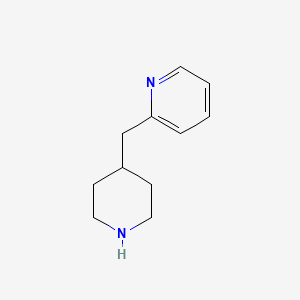

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)